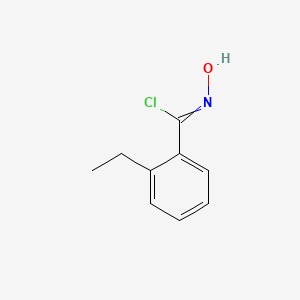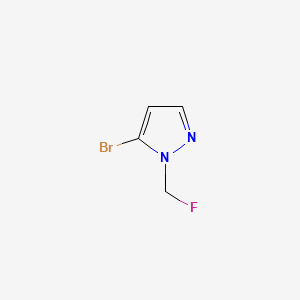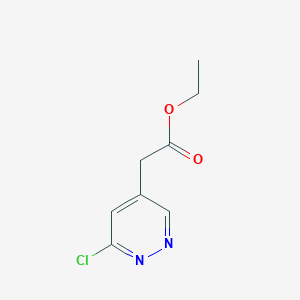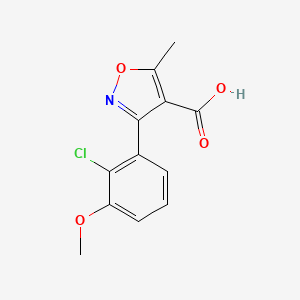
2,4-Dibromo-1-(2,3-dibromopropoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dibromo-1-(2,3-dibromopropoxy)benzene is an organic compound with the molecular formula C9H8Br4O It is a brominated aromatic ether, characterized by the presence of multiple bromine atoms attached to a benzene ring and a propoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-1-(2,3-dibromopropoxy)benzene typically involves the bromination of precursor compounds. One common method is the bromination of alkenes using reagents such as 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) under mild conditions . Another approach involves the use of bromine and aluminum bromide as catalysts in a chloroform solvent . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale bromination processes. The use of continuous flow reactors and efficient brominating agents ensures consistent quality and high throughput. The process may also include steps for purification and crystallization to obtain the compound in its desired form .
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dibromo-1-(2,3-dibromopropoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Bromination: Reagents such as DBDMH and bromine in the presence of catalysts like aluminum bromide.
Oxidation: Oxidizing agents like dimethyl sulfoxide (DMSO) and oxalyl bromide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various brominated derivatives, while oxidation and reduction can lead to different functionalized compounds.
Aplicaciones Científicas De Investigación
2,4-Dibromo-1-(2,3-dibromopropoxy)benzene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s brominated structure makes it useful in studying halogenated organic compounds’ biological effects.
Industry: It is used as a flame retardant additive in plastics and other materials.
Mecanismo De Acción
The mechanism of action of 2,4-Dibromo-1-(2,3-dibromopropoxy)benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The bromine atoms on the benzene ring make it highly reactive towards nucleophiles, allowing it to form various derivatives. The compound’s effects are mediated through its ability to undergo these reactions under specific conditions .
Comparación Con Compuestos Similares
Similar Compounds
- 1,1’-Sulfonylbis(3,5-dibromo-4-(2,3-dibromopropoxy)benzene)
- 2,2-Bis[3,5-dibromo-4-(2,3-dibromo-2-methylpropoxy)phenyl]propane
Uniqueness
2,4-Dibromo-1-(2,3-dibromopropoxy)benzene is unique due to its specific bromination pattern and the presence of a propoxy group. This structure imparts distinct chemical properties, making it valuable for various applications that similar compounds may not be suitable for.
Propiedades
Fórmula molecular |
C9H8Br4O |
|---|---|
Peso molecular |
451.77 g/mol |
Nombre IUPAC |
2,4-dibromo-1-(2,3-dibromopropoxy)benzene |
InChI |
InChI=1S/C9H8Br4O/c10-4-7(12)5-14-9-2-1-6(11)3-8(9)13/h1-3,7H,4-5H2 |
Clave InChI |
QVEHTTQWRKWEEP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Br)Br)OCC(CBr)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![7-Boc-2-(methoxymethylene)-7-azaspiro[3.5]nonane](/img/structure/B13684011.png)
![2-Isothiocyanatobenzo[d]oxazole](/img/structure/B13684018.png)

![2-Ethyl-7-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13684037.png)


![2-(3-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B13684080.png)



